molecular formula C15H18N2O3 B2692462 N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide CAS No. 1252541-97-1

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide

Cat. No.: B2692462
CAS No.: 1252541-97-1
M. Wt: 274.32
InChI Key: WJRVYFXNZCUUOZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a benzamide moiety substituted with ethoxy and methoxy groups. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-20-13-7-4-11(10-14(13)19-2)15(18)17(9-8-16)12-5-6-12/h4,7,10,12H,3,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVYFXNZCUUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in a variety of substituted benzamides or other derivatives .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to induce systemic acquired resistance in plants by activating defense gene expression without the accumulation of salicylic acid . The exact molecular targets and pathways for this compound would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamides and derivatives, such as:

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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